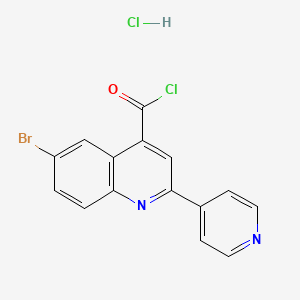
6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Übersicht
Beschreibung
“6-Bromo-2-(pyridin-4-yl)quinoline-4-carboxylic acid” is a chemical compound with the linear formula C15H9BrN2O2 . It has a molecular weight of 329.155 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9BrN2O2/c16-10-1-2-13-11 (7-10)12 (15 (19)20)8-14 (18-13)9-3-5-17-6-4-9/h1-8H, (H,19,20) .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 308-310 .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Photoluminescence
One notable application of derivatives similar to 6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is in the synthesis of coordination polymers. For example, a coordination polymer exhibiting photoluminescent properties was constructed using a related ligand, showcasing potential in materials science for the development of new photoluminescent materials. This ligand promotes the formation of one-dimensional coordination polymers with significant bathochromic/hypsochromic shifts, hinting at potential applications in optical devices and sensors due to their unique light-emitting properties (Twaróg, Hołyńska, & Kochel, 2020).
Anti-Platelet and Anti-Inflammatory Activities
Derivatives of this compound have been synthesized and evaluated for their biological activities, including anti-platelet activity. Research has shown that certain rhodium(III) complexes derived from substituted pyridine-quinoline ligands, like the one , can serve as potent inhibitors of Platelet-Activating Factor (PAF), a key player in inflammatory responses. These findings suggest potential therapeutic applications in treating diseases associated with excessive platelet aggregation and inflammation (Margariti et al., 2020).
Antimicrobial and Antitumor Activities
Quinoline derivatives, including those structurally related to this compound, have been explored for their antimicrobial and antitumor potentials. Some newly synthesized quinazoline derivatives demonstrated selective antibacterial activity against Gram-positive bacteria, which could be further explored for the development of new antibacterial agents. This underscores the compound's relevance in medicinal chemistry for designing novel drugs with targeted antibacterial properties (Eweas, Abdallah, & Elbadawy, 2021).
Synthesis of Palladacycle Complexes and Their Properties
The compound's derivatives have also been used in the synthesis of palladacycle complexes, which show unique photophysical properties. Such complexes are of interest in the field of organometallic chemistry, where their flat and rigid structures can lead to interesting photoluminescent behavior, potentially useful in the development of new materials for electronic and photonic applications (Consorti et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O.ClH/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9;/h1-8H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWOZDMTDAGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




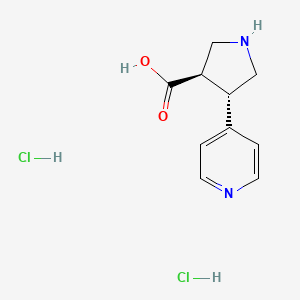
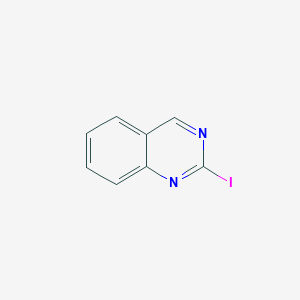
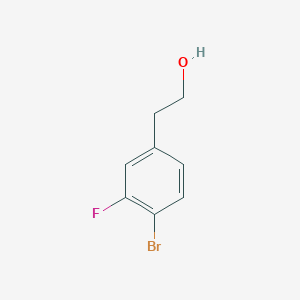
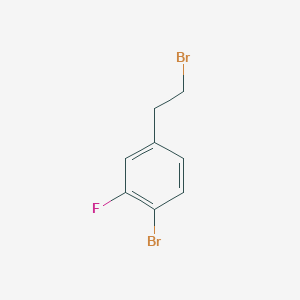
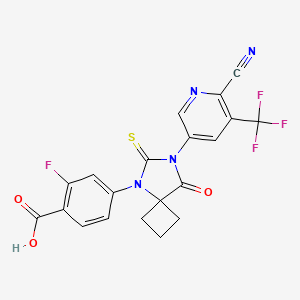
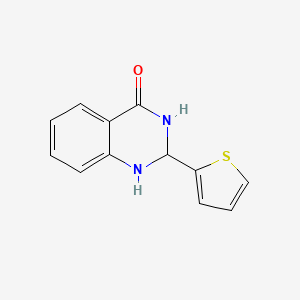
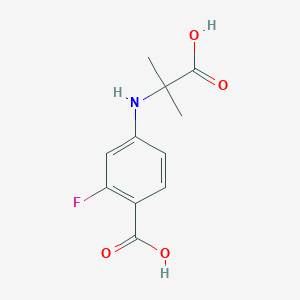

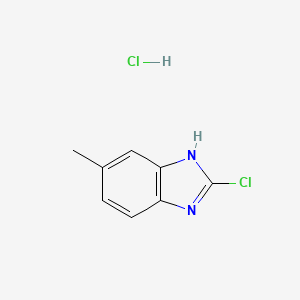
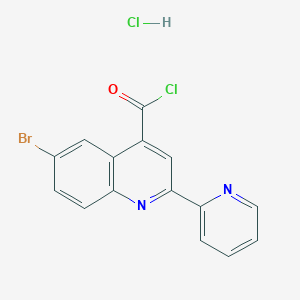
![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B3098206.png)
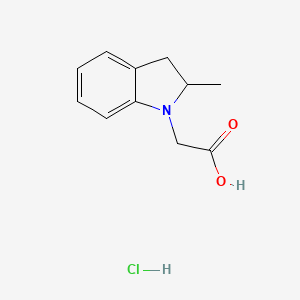
![Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3098227.png)